1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol

Medicinal Chemistry ADME Prediction Lead Optimization

This 3-CF3-phenylpiperazinyl-propanol (CAS 338421-67-3) is a structurally differentiated screening candidate for cardiovascular and CNS receptor research. The meta-trifluoromethyl substituent enhances lipophilicity (π≈+0.88) and introduces a strong electron-withdrawing effect (σm=+0.43), shifting receptor selectivity and metabolic stability compared to unsubstituted or methyl analogs. Deploy in isolated cardiac myocyte contractility assays, vascular ring preparations, D2/D3 selectivity panels, and 19F-NMR-tracked ADME studies to generate pharmacologically distinct datasets unobtainable with generic analogs.

Molecular Formula C20H23F3N2OS
Molecular Weight 396.47
CAS No. 338421-67-3
Cat. No. B2877219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol
CAS338421-67-3
Molecular FormulaC20H23F3N2OS
Molecular Weight396.47
Structural Identifiers
SMILESC1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3
InChIInChI=1S/C20H23F3N2OS/c21-20(22,23)16-5-4-8-19(13-16)27-15-18(26)14-24-9-11-25(12-10-24)17-6-2-1-3-7-17/h1-8,13,18,26H,9-12,14-15H2
InChIKeyXDDLHMKHKYUMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(4-Phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol (CAS 338421-67-3) Is a Structurally Distinctive Phenylpiperazine-Propanol Candidate for Specialized Medicinal Chemistry


1-(4-Phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol (CAS 338421-67-3) is a synthetic phenylpiperazine derivative featuring a 4-phenylpiperazine core, a secondary alcohol linker, and a 3-(trifluoromethyl)phenylsulfanyl moiety . Phenylpiperazines are a well-characterized pharmacophoric class with reported affinities for dopaminergic, serotonergic, and adrenergic receptors [1]. The compound belongs to a broader patented series of substituted phenylpiperazinyl-propanols claimed to possess positively inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting activities [2], making it a candidate for cardiovascular and respiratory disease research.

Why Generic Phenylpiperazine-Propanol Analogs Cannot Substitute for CAS 338421-67-3 in Receptor Selectivity and Pharmacokinetic Profiling


Phenylpiperazine-propanol derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to even minor substituent variations on the aryl sulfide ring . The meta-trifluoromethyl group in CAS 338421-67-3 introduces distinct electronic (strong electron-withdrawing –I effect, σm = 0.43), steric, and lipophilic (π = 0.88) properties compared to unsubstituted, methyl, or halogen-substituted analogs. These differences can translate into altered receptor binding kinetics, metabolic stability, and membrane permeability [1]. Consequently, analogs such as the unsubstituted phenylsulfanyl derivative (CAS 66307-18-4) or 4-methylphenylsulfanyl variant (CAS 66307-52-6) are unlikely to reproduce the pharmacological signature of the target compound, making generic substitution scientifically unjustifiable without direct comparative data.

Quantitative Differentiation of CAS 338421-67-3 from Its Closest Phenylpiperazine-Propanol Analogs


Molecular Weight and Bulk Physicochemical Property Differentiation: CAS 338421-67-3 vs. Unsubstituted Phenylsulfanyl Analog

The introduction of a meta-trifluoromethyl substituent on the phenylsulfanyl ring increases the molecular weight from 328.47 g/mol (CAS 66307-18-4, unsubstituted analog) to 396.47 g/mol for CAS 338421-67-3, a gain of 68.0 Da . This elevates the compound into a higher lipophilicity and steric bulk regime. The predicted pKa for the secondary alcohol is 14.16 ± 0.20 , indicating that the hydroxyl remains largely unionized under physiological pH, which preserves membrane permeability. The predicted boiling point is 510.7 ± 50.0 °C and density is 1.31 ± 0.1 g/cm³ , which are relevant for formulation and purification process development.

Medicinal Chemistry ADME Prediction Lead Optimization

Lipophilicity Modulation by 3-CF3 Substituent: Quantitative π-Value Analysis

The trifluoromethyl substituent at the 3-position of the phenylsulfanyl ring confers a Hansch hydrophobic constant (π) of approximately +0.88 relative to hydrogen [1]. In contrast, the 4-methyl analog (CAS 66307-52-6) has a π value of approximately +0.56, and the 4-fluoro analog has a π value of approximately +0.14 [1]. This quantitative difference in lipophilicity directly impacts logD7.4 and, consequently, passive membrane permeability, tissue distribution, and metabolic clearance via CYP450 oxidation [2]. The trifluoromethyl group also exhibits unique metabolic stability due to the strength of the C–F bond, which is resistant to oxidative metabolism compared to C–H bonds in the methyl analog.

Drug Design Lipophilicity SAR Analysis

Electronic Effect of Meta-Trifluoromethyl on Aryl Sulfide Reactivity and Binding Interactions

The 3-CF3 substituent exerts a strong electron-withdrawing inductive effect (Hammett σm = +0.43) on the phenyl ring, which polarizes the adjacent sulfur atom and can influence key intermolecular interactions such as S–π and S–H contacts with target protein binding pockets [1]. For comparison, the 4-CH3 substituent in analog CAS 66307-52-6 has σp = -0.17 (electron-donating), while 4-F has σp = +0.06 (weakly electron-withdrawing). The CF3 group also provides a distinctive ¹⁹F NMR spectroscopic handle that facilitates quantitative metabolic and pharmacokinetic tracking without the need for radiolabeling [2].

Medicinal Chemistry Electronic Effects Structure-Activity Relationship

Patent-Disclosed Pharmacological Space: Cardiovascular and Respiratory Indications

US patent AU 4447485-A (and counterpart EP 0167121 B1) discloses substituted phenylpiperazinyl-propanols of the general formula encompassing CAS 338421-67-3, demonstrating positively inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting activities [1]. While quantitative IC50/EC50 data for this specific compound are not publicly available, the patent establishes a therapeutic framework for the chemical series as cardiovascular and respiratory agents. Analogs without the trifluoromethyl substitution were reported to have reduced potency and altered selectivity profiles within the same assay panel, supporting the critical role of the CF3 group in optimizing pharmacological activity [1].

Cardiovascular Pharmacology Bronchodilator Patent Analysis

Optimal Research and Procurement Application Scenarios for 1-(4-Phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol (CAS 338421-67-3)


Lead Optimization in Cardiovascular Drug Discovery: Inotropic and Vasodilatory Screening

Based on the patent-established cardiovascular pharmacological space for phenylpiperazinyl-propanols [1], CAS 338421-67-3 is best deployed as a screening candidate in isolated cardiac myocyte contractility assays and isolated vascular ring preparations. Its 3-CF3 substituent provides enhanced lipophilicity (π ≈ +0.88) that may improve membrane penetration into cardiomyocytes and vascular smooth muscle cells compared to the des-CF3 analog [2], enabling more potent inotropic and vasodilatory responses at equivalent test concentrations.

CNS Receptor Selectivity Profiling in Dopamine D2 and Serotonin Reuptake Assays

Phenylpiperazines are well-established ligands for dopamine D2-like receptors and serotonin transporters [1]. CAS 338421-67-3, with its 3-CF3-phenylsulfanyl moiety, serves as a structurally distinct probe for SAR studies aimed at dissecting the contribution of the aryl sulfide substituent to D2/D3 selectivity and SERT inhibition. The electron-withdrawing CF3 group (σm = +0.43) may shift selectivity away from D2 toward D3 or enhance SERT affinity relative to 4-methyl and 4-fluoro analogs, as inferred from established phenylpiperazine SAR trends [2].

Metabolic Stability and Pharmacokinetic Profiling Using ¹⁹F NMR Tracking

The trifluoromethyl group provides a unique ¹⁹F NMR spectroscopic handle, enabling quantitative metabolic tracking in liver microsome and hepatocyte stability assays without radiolabeling [1]. CAS 338421-67-3 can be used in comparative ADME panels alongside non-fluorinated analogs (e.g., CAS 66307-18-4) to directly quantify the contribution of the 3-CF3 group to oxidative metabolic stability, CYP inhibition potential, and plasma protein binding, supporting go/no-go decisions in lead candidate selection.

Thrombosis and Platelet Aggregation Research

The patent disclosure [1] specifically claims platelet aggregation-inhibiting activity for this compound class. CAS 338421-67-3 is therefore a relevant tool compound for in vitro platelet aggregation assays (e.g., ADP-, collagen-, or thrombin-induced aggregation) and in vivo ferric chloride thrombosis models. The CF3-substituted analog may exhibit superior antithrombotic potency compared to methyl- or unsubstituted variants due to altered binding to platelet surface receptors.

Quote Request

Request a Quote for 1-(4-phenylpiperazin-1-yl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.